molecular formula C13H18ClNO2 B1443301 4-Piperidinylmethyl benzoate hydrochloride CAS No. 1220021-56-6

4-Piperidinylmethyl benzoate hydrochloride

Cat. No. B1443301
M. Wt: 255.74 g/mol
InChI Key: OBCYVWJXWOCCCZ-UHFFFAOYSA-N
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Description

“4-Piperidinylmethyl benzoate hydrochloride”, also known as PMBH, is a chemical compound that has garnered increasing interest in scientific research and industry due to its unique physical and chemical properties. It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of “4-Piperidinylmethyl benzoate hydrochloride” is C13H18ClNO2 . The InChI code is 1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H .


Physical And Chemical Properties Analysis

“4-Piperidinylmethyl benzoate hydrochloride” is a solid at room temperature . It has a molecular weight of 255.74 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Antimicrobial and Antiparasitic Applications

  • Research on derivatives of piperidin-4-ol, similar in structure to 4-Piperidinylmethyl benzoate hydrochloride, has shown that these compounds exhibit a broad spectrum of antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).
  • Benzoic acid derivatives from Piper species have been analyzed for their antiparasitic activity, demonstrating significant effects against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, which indicates the potential for these compounds in treating parasitic infections (Flores et al., 2008).

Structural and Synthesis Studies

  • The crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to 4-Piperidinylmethyl benzoate hydrochloride, has been characterized, providing insights into its conformation and potential interactions in biological systems (Szafran, Komasa, & Bartoszak-Adamska, 2007).
  • A study on the synthetic approach to piperidine derivatives highlighted methods for preparing compounds with potential medicinal chemistry applications, offering a foundation for the synthesis of more complex derivatives, including 4-Piperidinylmethyl benzoate hydrochloride (Logvinenko, Dolovanyuk, & Kondratov, 2021).

Biological Activity and Pharmacological Properties

  • Novel 1,4-disubstituted piperidine/piperazine derivatives have been studied for their HIV-1 entry inhibition properties, showcasing the versatility of piperidine derivatives in therapeutic applications (Dong et al., 2012).
  • The effects of certain benzoyl-piperidinol hydrochloride compounds on cyclooxygenase activities have been investigated, suggesting the anti-inflammatory potential of these compounds and shedding light on their mechanism of action (Şahin et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and ensuring adequate ventilation .

properties

IUPAC Name

piperidin-4-ylmethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCYVWJXWOCCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinylmethyl benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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